4-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C17H10F2N2OS and its molecular weight is 328.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
4-Fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have been explored for their antimicrobial properties. Research indicates that these compounds exhibit promising activity against various bacteria and fungi. For instance, Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Desai, Rajpara, & Joshi, 2013). Additionally, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives with antimicrobial potency, highlighting the role of fluorine atoms in enhancing the activity (Desai, Vaghani, & Shihora, 2013).
Fluorescent Sensing Applications
Another significant application of these compounds is in fluorescent sensing. For example, Suman et al. (2019) researched benzimidazole/benzothiazole-based azomethines, including similar structures, for their potential as fluorescent sensors, particularly for detecting analytes like Al3+ and Zn2+ (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Chemical Synthesis and Reactivity
These fluorobenzamides also find applications in the field of chemical synthesis and reactivity. For instance, Meiresonne et al. (2015) explored the use of N-benzoyl β,β-difluoroenamides, structurally related to this compound, in the synthesis of fluorinated heterocycles, highlighting their unique electrophilic reactivity (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).
Heterocyclic Synthesis
Additionally, Nosova et al. (2020) reported the synthesis of 2-aryl/hetaryl- and 2-(hetaryl)ylidene derivatives of fluorinated 1,3-benzothiazin-4-ones, offering potential for developing new tuberculostatic agents (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).
Biochemical and Biological Research
In the realm of biochemical and biological research, Lee, Gauthier, and Rivero (1999) presented the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, a method relevant for the development of pharmaceutical compounds (Lee, Gauthier, & Rivero, 1999).
Mechanism of Action
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on downstream pathways would depend on its specific targets and mode of action .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-4-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide. These factors could include pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS/c1-2-10-21-15-13(19)4-3-5-14(15)23-17(21)20-16(22)11-6-8-12(18)9-7-11/h1,3-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMSLBPBIDBLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.